molecular formula C10H17Cl B13331118 1-(Chloromethyl)spiro[4.4]nonane

1-(Chloromethyl)spiro[4.4]nonane

Cat. No.: B13331118
M. Wt: 172.69 g/mol
InChI Key: PBGWTUBZUVLEHI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)spiro[44]nonane is a chemical compound with the molecular formula C10H17Cl It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)spiro[4.4]nonane typically involves the chloromethylation of spiro[4.4]nonane. One common method is the reaction of spiro[4.4]nonane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the spiro compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)spiro[4.4]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)spiro[4.4]nonane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex spiro compounds and other organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of spirocyclic drugs with unique pharmacological properties.

    Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)spiro[4.4]nonane depends on the specific reaction or application. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes electron transfer processes that result in the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nonane: The parent compound without the chloromethyl group.

    1-Methylene-spiro[4.4]nonane: A similar compound with a methylene group instead of a chloromethyl group.

    Spiro[4.4]nonane-1,6-dione: A compound with two ketone groups on the spiro ring system.

Uniqueness

1-(Chloromethyl)spiro[4.4]nonane is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

4-(chloromethyl)spiro[4.4]nonane

InChI

InChI=1S/C10H17Cl/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9H,1-8H2

InChI Key

PBGWTUBZUVLEHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2CCl

Origin of Product

United States

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